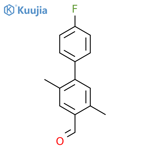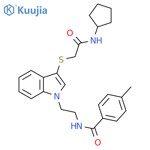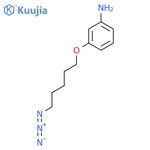Transition metal chlorides
Transition metal chlorides are a diverse class of inorganic compounds consisting of transition metals covalently bonded to chloride ions (Cl⁻). These compounds exhibit a wide range of chemical and physical properties, depending on the specific metal involved. Common examples include iron(III) chloride (FeCl₃), nickel(II) chloride (NiCl₂), and copper(I) chloride (CuCl). Transition metal chlorides can exist in various crystalline forms and may adopt different coordination geometries around the metal center.
These compounds are widely used in organic synthesis, catalysis, and as analytical reagents. For instance, they serve as effective catalysts in various chemical reactions due to their ability to participate in redox processes. Additionally, transition metal chlorides find applications in the preparation of other organometallic compounds, dye intermediates, and pigments.
The versatility of these compounds stems from the unique electronic configurations of transition metals, which allow for a range of oxidation states and coordination numbers. This makes them valuable tools in both academic research and industrial settings.

| 構造 | 化学名 | CAS | MF |
|---|---|---|---|
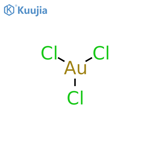 |
Gold(III) Chloride | 13453-07-1 | AuCl3 |
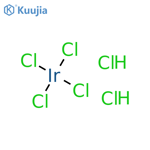 |
Chloroiridic acid | 110802-84-1 | Cl6H2Ir |
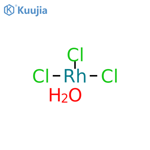 |
Rhodium(III) chloride hydrate | 20765-98-4 | Cl3H2ORh |
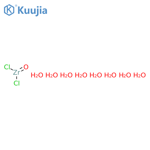 |
Zirconyl chloride octahydrate | 13520-92-8 | Cl2H18O9Zr |
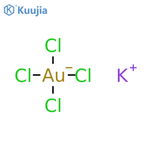 |
Potassium tetrachloroaurate(III) | 13682-61-6 | AuCl4K |
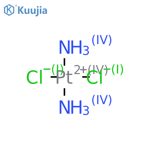 |
Cisplatin | 15663-27-1 | Cl2H6N2Pt |
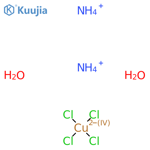 |
Ammonium cupric chloride dihydrate | 10060-13-6 | Cl4CuH12N2O2 |
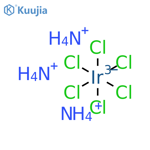 |
Iridate(3-),hexachloro-, ammonium (1:3), (OC-6-11)- | 15752-05-3 | Cl6H12IrN3 |
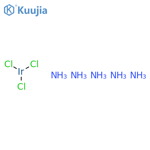 |
Iridium(2+),pentaamminechloro-, chloride (1:2), (OC-6-22)- | 15742-38-8 | Cl3Ir.5[H3N] |
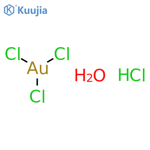 |
Chloroauric acid | 27988-77-8 | Cl3Au.HCl.H2O |
関連文献
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
推奨される供給者
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
